molecular formula C9H14O3 B1433475 Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1803604-88-7

Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B1433475
CAS RN: 1803604-88-7
M. Wt: 170.21 g/mol
InChI Key: SBLXMYJPOAWQAR-UHFFFAOYSA-N
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Description

Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate, also known as MOMO, is a synthetic organic compound with a wide range of applications in scientific research. It is an effective and versatile reagent used in organic synthesis and as a building block for a variety of compounds. In addition, it has been studied for its biochemical and physiological effects, as well as its potential as a therapeutic agent.

Scientific Research Applications

Asymmetric Synthesis and Aza-Diels-Alder Reactions

The compound has been utilized in the asymmetric synthesis of bicyclic amino acid derivatives, leveraging Aza-Diels-Alder reactions. For example, derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates were synthesized using chiral iminium ions with cyclopentadiene, showcasing its role in producing chiral bicyclic structures with high diastereoselectivity (Waldmann & Braun, 1991).

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been applied to synthesize structurally related compounds efficiently. For instance, methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate was synthesized from a precursor through microwave-assisted intramolecular cycloamination, demonstrating the effectiveness of microwave irradiation in facilitating complex chemical transformations (Onogi, Higashibayashi, & Sakurai, 2012).

Stereospecific Synthesis

The compound is central to stereospecific synthesis methods, such as the preparation of trisubstituted cyclopentanes and angularly disubstituted hydrindanols, through anodic oxidative decarboxylation and subsequent rearrangements. This application highlights its utility in constructing stereodefined cyclic structures with potential pharmaceutical significance (Imagawa, Sugita, Akiyama, & Kawanisi, 1981).

Synthesis of Analogues and Derivatives

Further research includes the synthesis of analogues and derivatives, such as the creation of cyclobutane amino acid analogues through formal [2+2] cycloaddition strategies. This showcases the adaptability of the compound in forming conformationally restricted amino acid analogues, which are essential in developing biologically active molecules (Avenoza et al., 2010).

properties

IUPAC Name

methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-9(8(10)11-2)5-6-3-4-7(9)12-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLXMYJPOAWQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC1O2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601157862
Record name 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, 2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803604-88-7
Record name 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, 2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803604-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, 2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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